1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O) :
- δ 3.82 (m, 2H, NCH₂CO)
- δ 3.45 (t, J=5.6 Hz, 4H, piperidine-CH₂-N)
- δ 2.98 (s, 3H, SO₂CH₃)
- δ 2.30 (m, 4H, piperidine-CH₂-CO)
¹³C NMR (101 MHz, D₂O) :
Infrared Spectroscopy (IR)
Prominent absorption bands include:
- 3280 cm⁻¹ (N-H stretch, carboxamide)
- 1645 cm⁻¹ (C=O, amide I band)
- 1540 cm⁻¹ (N-H bend, amide II)
- 1320 cm⁻¹ (S=O symmetric stretch)
Mass Spectrometry
High-resolution ESI-MS shows:
- Molecular Ion : [M+H]⁺ at m/z 276.1214 (calc. 276.1218)
- Key Fragments :
Table 2: Spectral Assignments
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 3.82 (m) | Piperidine CH₂-N |
| IR | 1645 cm⁻¹ | Amide C=O stretch |
| MS | m/z 158.0473 | Piperidine-CO fragment |
Computational Molecular Modeling and Quantum Mechanical Calculations
DFT studies at the B3LYP/6-311++G(d,p) level reveal:
- Electrostatic Potential : Localized positive charge (+0.32 e) at the protonated carboxamide nitrogen, with negative potential (-0.41 e) at the carbonyl oxygens.
- Frontier Molecular Orbitals :
- HOMO-LUMO gap: 5.7 eV, indicating moderate reactivity
- HOMO localized on the carboxamide group
- LUMO centered on the sulfonyl moiety
Torsional Energy Profile :
Rotation about the central carbonyl bond exhibits two minima at θ = 60° and 180°, with a barrier of 12.3 kcal/mol (Figure 2). Molecular dynamics simulations (300 K, 100 ns) show the molecule samples six dominant conformational states in aqueous solution.
Table 3: DFT-Optimized Geometric Parameters
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| C=O (amide) | 1.224 | N-C=O | 123.1 |
| C-N (piperidine) | 1.476 | C-CO-N | 114.5 |
| S=O | 1.432 | O=S=O | 117.8 |
Properties
Molecular Formula |
C12H22ClN3O2 |
|---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
1-(piperidine-4-carbonyl)piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H21N3O2.ClH/c13-11(16)9-3-7-15(8-4-9)12(17)10-1-5-14-6-2-10;/h9-10,14H,1-8H2,(H2,13,16);1H |
InChI Key |
ASEHWMZZQBYMLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
Procedure :
- Activation : Piperidine-4-carboxylic acid is treated with EDC or HATU in the presence of HOBt or DMAP to form an active intermediate (e.g., O-acylisourea).
- Amination : Piperidine-4-amine is added under inert atmosphere (N₂ or Ar), followed by stirring for 2–24 hours.
- Purification : The crude mixture is filtered, washed with aqueous NaHCO₃, and purified via silica gel chromatography or recrystallization.
- Salt Formation : The free amide is dissolved in diethyl ether or dioxane, treated with HCl gas or aqueous HCl, and precipitated as the hydrochloride salt.
Example :
In a study by Sabahat Naeem et al., piperidine-4-carboxamide derivatives were synthesized using EDC.HCl and DMAP in DCM, achieving yields up to 75%.
Acyl Chloride-Mediated Coupling
This approach involves converting piperidine-4-carboxylic acid to its acyl chloride, followed by nucleophilic substitution with piperidine-4-amine.
Reagents and Conditions
| Reagent System | Solvent | Temperature | Yield | Notes | Source |
|---|---|---|---|---|---|
| Oxalyl chloride | DCM | 0–25°C | 74% | Requires anhydrous conditions | |
| Thionyl chloride (SOCl₂) | Toluene | Reflux | 65–80% | Generates HCl as byproduct |
Procedure :
- Acyl Chloride Formation : Piperidine-4-carboxylic acid is treated with oxalyl chloride or SOCl₂ in dry DCM or toluene. Excess reagent is distilled off under reduced pressure.
- Amination : Piperidine-4-amine is added dropwise to the acyl chloride solution, followed by stirring with pyridine to neutralize HCl.
- Workup : The mixture is diluted with DCM, washed with NaHCO₃, and dried over MgSO₄. The hydrochloride salt is precipitated using HCl in ethanol.
Example :
In the synthesis of 2-(2,4-dichlorophenyl)-1-(4-(3-fluoropropoxy)phenyl)-5-methyl-N-(piperidin-1-yl)-1H-imidazole-4-carboxamide, oxalyl chloride was used to activate the acid, yielding 74% after purification.
Thermal Amidation with Boron-Based Catalysts
This method employs B(OCH₂CF₃)₃ to directly couple carboxylic acids and amines under thermal conditions, avoiding traditional coupling agents.
Reagents and Conditions
| Catalyst | Solvent | Temperature | Yield | Key Features | Source |
|---|---|---|---|---|---|
| B(OCH₂CF₃)₃ | Acetonitrile | 80–100°C | 60–90% | Environmentally friendly, minimal workup |
Procedure :
- Reaction Setup : Piperidine-4-carboxylic acid and piperidine-4-amine are dissolved in MeCN with B(OCH₂CF₃)₃ (2 equiv).
- Heating : The mixture is heated at 80–100°C for 5–24 hours in a sealed tube.
- Purification : Amberlyst resins (A-26(OH), IRA743) are added to precipitate the product, followed by filtration and drying.
Example :
B(OCH₂CF₃)₃-mediated amidation of piperidine-4-carboxylic acid with piperidine-4-amine achieved 85% yield under optimized conditions.
Stepwise Synthesis via Nitrile Reduction
This route involves reducing a nitrile intermediate to an amine, followed by carboxamide formation.
Reagents and Conditions
Procedure :
- Nitrile to Amine : 4-Cyanopiperidine hydrochloride is reduced with LiAlH₄ in THF at 0°C to yield piperidine-4-amine.
- Acid Activation : Piperidine-4-carboxylic acid is activated with EDC/HOBt in DCM.
- Coupling : The activated acid is reacted with piperidine-4-amine, followed by HCl salt precipitation.
Example :
LiAlH₄ reduction of 4-cyanopiperidine hydrochloride to piperidine-4-amine was used in a thiazole synthesis, demonstrating high efficiency.
Industrial-Scale Optimization
Large-scale production focuses on cost-effective reagents and solvent systems.
Key Modifications
Example :
In a patent (US10093626B2), ethanol and triethylamine were used to synthesize piperidine-4-carbothioamide derivatives, achieving 91% yield under pressure.
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Piperidine-4-Carboxamide Derivatives
*Hypothesized based on structural similarities to kinase inhibitors (e.g., SNS-032) and NMDA antagonists (e.g., ifenprodil).
Key Findings and Differentiation
Structural Features: The target compound’s bicyclic piperidine core distinguishes it from monocyclic analogs like SNS-032 or MLN 516. Substituents on the carboxamide group (e.g., naphthyl in compound 12 vs. the target’s unmodified amide) significantly alter lipophilicity and bioavailability. For instance, the naphthyl group in compound 12 increases logP, favoring blood-brain barrier penetration, whereas the target’s simpler amide may prioritize solubility .
Synthesis Methods :
- The target compound’s synthesis likely parallels and , using carbodiimide or HATU-mediated coupling. However, MLN 518 requires complex quinazoline ring formation and HPLC purification, highlighting scalability challenges compared to simpler amide derivatives .
Pharmacological Activity: Kinase Inhibition: SNS-032 and MLN 518 target Cdc7/Cdk9 and FLT3 kinases, respectively. The absence of aromatic heterocycles (e.g., thiazole or quinazoline) in the target compound suggests divergent kinase selectivity . NMDA Antagonism: Ifenprodil’s noncompetitive NMDA receptor antagonism (IC₅₀ = 0.4 µM) contrasts with the target’s uncharged carboxamide group, which may reduce NMDA affinity but improve solubility for peripheral targets .
Physicochemical Properties :
- Hydrochloride salts (target compound, MLN 518) generally exhibit higher aqueous solubility than free bases (e.g., compound 12). The bromobenzyl group in ’s compound increases molecular weight (~313 vs. ~283.7) but may reduce metabolic stability due to halogenated aromaticity .
Biological Activity
1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride is a compound of growing interest in medicinal chemistry, primarily due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound features a unique piperidine ring structure, which is pivotal for its biological interactions. The molecular formula and structural representation of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride highlight its potential for modulating various biological targets.
1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride exhibits its biological activities through several mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes, such as coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent cancers. Inhibition of CARM1 disrupts methylation processes essential for tumor growth.
- Receptor Modulation : The compound has shown the ability to modulate GABA type A receptors, indicating potential applications in neuropharmacology.
Antimicrobial Activity
Research indicates that 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride possesses significant antimicrobial properties. It has demonstrated efficacy against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.
Antiviral Properties
The compound has been investigated for its antiviral activity, particularly against viruses such as cytomegalovirus and SARS-CoV-2. Studies have shown that it can inhibit viral replication, making it a candidate for further development in antiviral therapies.
Anticancer Activity
The structural characteristics of the compound enable it to exhibit anticancer properties. Modifications to the piperidine structure have enhanced its antitumor activity. For instance, studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, demonstrating a mechanism that could be leveraged for cancer therapy .
Comparison of Biological Activities
| Activity Type | Efficacy | Mechanism |
|---|---|---|
| Antimicrobial | Moderate | Enzyme inhibition |
| Antiviral | High | Viral replication inhibition |
| Anticancer | Significant | Induction of apoptosis |
Case Studies
- Antiviral Efficacy Against SARS-CoV-2 : In vitro studies reported an IC50 value of approximately 5 nM against SARS-CoV-2, indicating potent antiviral activity.
- Anticancer Studies : Research involving FaDu hypopharyngeal tumor cells showed that modifications to the piperidine structure resulted in enhanced cytotoxicity compared to standard treatments like bleomycin .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Neuropharmacology : Its ability to modulate GABA receptors suggests applications in treating anxiety and depression disorders.
- Cancer Therapy : The compound's mechanism of inducing apoptosis positions it as a promising candidate for further development in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
